Hydroxymethyl Rupatadine is a derivative of Rupatadine, which is a selective histamine H1 receptor antagonist and platelet activating factor antagonist used primarily for the treatment of allergic conditions such as allergic rhinitis and chronic spontaneous urticaria. The compound is classified as a small molecule and has gained attention for its dual action in blocking histamine and platelet activating factor receptors, thus alleviating symptoms associated with allergic responses. Hydroxymethylation, the introduction of a hydroxymethyl group into the compound, can enhance its therapeutic efficacy and solubility.
Rupatadine was initially developed by Uriach and is marketed under various brand names including Rupafin and Urtimed. It belongs to the class of N-alkyl pyridine derivatives, specifically categorized as a second-generation antihistamine due to its reduced sedative effects compared to first-generation antihistamines. The chemical formula for Hydroxymethyl Rupatadine is with a molecular weight of approximately 415.96 g/mol .
The synthesis of Hydroxymethyl Rupatadine involves several key steps:
The technical details include controlling the molar ratios of reactants and optimizing reaction conditions to maximize yield and purity.
The molecular structure of Hydroxymethyl Rupatadine can be represented as follows:
Key structural data includes:
Hydroxymethyl Rupatadine participates in various chemical reactions that are crucial for its pharmacological activity:
Hydroxymethyl Rupatadine operates through a dual mechanism:
This dual action results in effective relief from allergy symptoms while minimizing sedation.
The physical and chemical properties of Hydroxymethyl Rupatadine include:
These properties are essential for understanding its bioavailability and interaction with biological systems.
Hydroxymethyl Rupatadine has several scientific applications:
Hydroxymethyl rupatadine—a primary active metabolite of rupatadine—retains and amplifies the dual receptor antagonism central to its parent compound’s pharmacology. It exhibits high-affinity competitive inhibition at both histamine H1 receptors and platelet-activating factor (PAF) receptors, disrupting two key pathways in allergic inflammation [4] [10].
Table 1: Receptor Binding Profile of Hydroxymethyl Rupatadine
Receptor Target | Binding Affinity (Ki) | Functional Antagonism | Biological Consequence |
---|---|---|---|
Histamine H1 | 0.1–0.3 nM | Competitive inhibition | Suppression of edema, erythema, bronchoconstriction |
PAF Receptor | 0.2–0.7 µM | Competitive inhibition | Inhibition of platelet aggregation, leukocyte adhesion, and microvascular leakage |
Muscarinic M1–3 | >10 µM | Negligible interaction | No significant anticholinergic effects |
Structural analyses indicate that hydroxymethyl rupatadine’s pyridine and piperidine groups facilitate optimal orientation within the H1 receptor’s transmembrane domain, while its tricyclic core enhances PAF receptor docking [4] [10]. This configuration enables simultaneous blockade of both receptors, suppressing early-phase allergic responses more effectively than single-target agents [6].
Beyond receptor antagonism, hydroxymethyl rupatadine suppresses pro-inflammatory cytokine networks, disrupting the amplification of allergic inflammation. Key modulated pathways include:
Table 2: Cytokine and Chemokine Modulation by Hydroxymethyl Rupatadine
Mediator | Inhibition (%) | Cell Type/Model | Functional Impact |
---|---|---|---|
TNF-α | 65–80% | Human mast cells, monocytes | Reduced endothelial activation and fever responses |
IL-6 | 50–70% | Canine skin mast cells, HMC-1 | Suppression of acute-phase proteins and B-cell differentiation |
IL-8 (CXCL8) | 60–75% | LAB-2 mast cells | Impaired neutrophil chemotaxis and activation |
IL-17 | 40–55% | T-cells (in vivo rat models) | Attenuation of tissue fibrosis and autoimmunity |
In human mast cell lines (HMC-1) and primary canine mast cells, hydroxymethyl rupatadine (1–10 µM) reduces TNF-α release by 65–80% and IL-6 by 50–70% following IgE-independent activation [3]. This occurs via stabilization of mitochondrial membranes and inhibition of stress kinase pathways (p38/MAPK), curtailing de novo cytokine synthesis [3] [5].
Hydroxymethyl rupatadine stabilizes mast cells by inhibiting both immunologic (IgE/FcεRI) and non-immunologic (PAF, neuropeptides) degranulation triggers:
Table 3: Mast Cell Stabilization by Hydroxymethyl Rupatadine
Degranulation Trigger | Mediator Inhibited | Inhibition IC₅₀ | Mechanistic Insight |
---|---|---|---|
PAF (0.1 µM) | Histamine | ~25 µM | PAFR blockade + downstream calcium flux inhibition |
Anti-IgE | β-hexosaminidase | 1.5 ± 0.4 µM | Suppression of Syk phosphorylation and LAT scaffold assembly |
Substance P | TNF-α | 2.0 ± 0.9 µM | MRGPRX2 receptor antagonism and NF-κB downregulation |
Calcium ionophore A23187 | IL-8 | 0.7 ± 0.4 µM | Chelation of intracellular calcium stores |
Notably, hydroxymethyl rupatadine preferentially inhibits FcεRI-dependent TNF-α secretion (IC₅₀ ≈ 2.0 µM) over histamine release, indicating compartmentalized control of mediator trafficking [3] [9]. This selective suppression of newly synthesized cytokines—without fully preventing granule exocytosis—may explain its clinical efficacy in late-phase allergic responses [5] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4